N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide

Lipophilicity Membrane permeability Physicochemical property profiling

N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide (CAS 897455-51-5) is a synthetic benzamide derivative containing a 2-thioethyl linker connecting a 3,4-dimethylbenzamide moiety to a 5-(4-fluorophenyl)-1H-imidazole ring. It is cataloged in the PubChem database (CID and represented in commercial screening collections under catalog numbers such as AKOS024663003.

Molecular Formula C20H20FN3OS
Molecular Weight 369.46
CAS No. 897455-51-5
Cat. No. B2721735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide
CAS897455-51-5
Molecular FormulaC20H20FN3OS
Molecular Weight369.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)C
InChIInChI=1S/C20H20FN3OS/c1-13-3-4-16(11-14(13)2)19(25)22-9-10-26-20-23-12-18(24-20)15-5-7-17(21)8-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)(H,23,24)
InChIKeyHODWIUSJUXMLMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide (897455-51-5): Structural Identity and Physicochemical Baseline


N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide (CAS 897455-51-5) is a synthetic benzamide derivative containing a 2-thioethyl linker connecting a 3,4-dimethylbenzamide moiety to a 5-(4-fluorophenyl)-1H-imidazole ring. It is cataloged in the PubChem database (CID 18575438) and represented in commercial screening collections under catalog numbers such as AKOS024663003. Computed physicochemical properties include a molecular weight of 369.5 g/mol, XLogP3 of 4.4, topological polar surface area (TPSA) of 83.1 Ų, 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 rotatable bonds [1]. The compound belongs to a class of 2-thio-substituted imidazoles for which broad pharmaceutical utility—including kinase inhibition (e.g., p38 MAP kinase, ENPP1)—has been described in the patent literature [2][3]. No peer-reviewed bioassay data specific to this compound were identified in public repositories as of the search date.

Why 897455-51-5 Cannot Be Generically Substituted by Other Imidazole-Benzamide Analogs


Compounds within the 2-thioethyl-imidazole-benzamide family differ at three substitution positions—the benzamide aryl ring, the imidazole 5-aryl group, and the linker—and these variations produce orthogonal shifts in lipophilicity, hydrogen-bonding capacity, and steric bulk. For N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide, the combination of a 4-fluorophenyl group on the imidazole and a 3,4-dimethyl substitution pattern on the benzamide generates a measured XLogP3 of 4.4 and exactly 4 hydrogen bond acceptors [1]. The closest analogs—such as the 3,5-dimethyl regioisomer (XLogP3 4.3, 3 HBA) [2] or the 4-methoxy variant (XLogP3 3.6, 5 HBA) [3]—differ by up to 0.8 logP units and by one full hydrogen bond acceptor unit. These quantitative property gaps mean that substituting one analog for another shifts the predicted membrane permeability and target interaction profile in a non-linear manner; a generic swap of in-class compounds therefore risks breaking a specific structure-activity relationship without supporting experimental bridging data.

Quantitative Differentiation Evidence for N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide (897455-51-5)


Lipophilicity (XLogP3) Differentiates 3,4-Dimethyl from 4-Methoxy and 2-Methoxy Analogs

The target compound shows an XLogP3 of 4.4 [1]. The 4-methoxy analog (CID 18575439) and 2-methoxy analog (CID 18575441) each show an XLogP3 of 3.6 [2][3]. This 0.8 logP-unit increase indicates a roughly 6.3-fold higher predicted partition coefficient for the target compound, a difference large enough to materially affect passive membrane permeability and non-specific protein binding in cell-based assays.

Lipophilicity Membrane permeability Physicochemical property profiling

Hydrogen Bond Acceptor Count Distinguishes 3,4-Dimethyl from Regioisomeric 3,5-Dimethyl and Des-Fluoro Analog

The target compound bears a 4-fluorophenyl substituent on the imidazole and a 3,4-dimethylbenzamide, yielding 4 hydrogen bond acceptors (HBA) [1]. The 3,5-dimethyl regioisomer with a des-fluoro phenyl group (CID 16800576) has 3 HBA [2]. The additional fluorine atom provides an extra HBA, capable of participating in orthogonal dipolar interactions (C–F···H–X) that the des-fluoro analog cannot engage, while retaining the same hydrogen bond donor count of 2.

Hydrogen bonding capacity Target engagement Structure-activity relationship design

3,4-Dimethyl vs. 4-Bromo and 4-Ethoxy Substitution: Molecular Weight and Ligand Efficiency Considerations

The target compound has a molecular weight of 369.5 g/mol [1]. The 4-bromo-substituted analog (CAS 897455-87-7) weighs 420.3 g/mol, representing a 50.8 Da (13.8%) increase . The 4-ethoxy analog (CAS 897455-69-5) weighs 385.5 g/mol, a 16.0 Da (4.3%) increase . In fragment-based and lead-like screening contexts, maintaining molecular weight below 400 Da is a widely adopted criterion; the target compound satisfies this limit while the bromo analog does not, potentially affecting ligand efficiency metrics (LE = 1.4 pKi / heavy atom count) achievable against a given target.

Ligand efficiency Fragment-like properties Molecular weight optimization

Topological Polar Surface Area as a Predictor of Passive Permeability and Oral Bioavailability Potential

The target compound has a computed TPSA of 83.1 Ų [1]. This value falls below the widely referenced 140 Ų threshold for predicted oral absorption and below the 90 Ų threshold often used for blood-brain barrier penetration potential. While the 4-methoxy analog (MW 371.4, 5 HBA, 2 ether oxygens plus amide and imidazole nitrogen) is expected to have a comparable TPSA (estimated ~92–96 Ų due to the additional methoxy oxygen), the target compound's combination of 83.1 Ų TPSA with XLogP3 4.4 positions it in a favorable permeability-lipophilicity quadrant that is distinct from both more polar oxygen-substituted analogs and heavier halogenated analogs.

Polar surface area Passive permeability Oral bioavailability prediction

Class-Level Placement within 2-Thio-Substituted Imidazole Kinase Inhibitor Chemical Space

The 2-thio-substituted imidazole scaffold with a 4-fluorophenyl group at the 5-position of the imidazole is a recognized pharmacophore in kinase inhibitor patents. US7442713B2 generically claims 2-thio-substituted imidazole derivatives as pharmaceutical agents, specifically disclosing 4-fluorophenyl substitution as a preferred embodiment for p38 MAP kinase inhibition [1]. US20240034727A1 claims imidazole compounds with thioether linkers as ENPP1 inhibitors [2]. While neither patent contains explicit IC50 data for CAS 897455-51-5, the compound's precise structural alignment with the Markush formulae in these patents (4-fluorophenyl at imidazole C5, thioethyl linker at C2, substituted benzamide) places it within the claimed chemical space, whereas the des-fluoro phenyl analog (CID 16800576) lacks the halogen required for the preferred embodiment.

Kinase inhibition p38 MAP kinase ENPP1 Pharmacophore scaffold

Rotatable Bond Count and Steric Profile Differentiation from Methoxy-Substituted Analogs

The target compound contains 6 rotatable bonds [1], whereas both the 4-methoxy and 2-methoxy analogs contain 7 rotatable bonds [2][3]. The additional rotatable bond in the methoxy analogs arises from the methoxy O–CH3 torsion. In ligand design, each additional rotatable bond imposes an estimated entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a rigid protein target. The 3,4-dimethyl substitution pattern eliminates this flexible methoxy rotor, replacing it with conformationally restricted methyl groups directly attached to the aromatic ring, thereby reducing the number of low-energy conformers accessible in solution.

Conformational flexibility Rotatable bonds Entropic binding penalty

Recommended Application Scenarios for N-(2-((5-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide (897455-51-5)


Screening Library Enrichment for Kinase-Focused Chemical Biology

The compound's structural alignment with the 2-thio-substituted imidazole pharmacophore claimed in US7442713B2 (p38 MAP kinase inhibitors) [1] and US20240034727A1 (ENPP1 inhibitors) [2] supports its inclusion in kinase-focused screening decks. Its intermediate lipophilicity (XLogP3 4.4) and TPSA of 83.1 Ų [3] make it suitable for both biochemical enzyme assays and cell-based phenotypic screens where passive permeability is required but excessive non-specific binding must be avoided.

Structure-Activity Relationship (SAR) Exploration Around the 3,4-Dimethylbenzamide Motif

The 3,4-dimethyl substitution pattern on the benzamide ring is distinct from the 3,5-dimethyl regioisomer (CID 16800576) [4] and from mono-substituted methoxy or halogeno analogs. Procuring 897455-51-5 as a reference point enables direct SAR comparison of the 3,4-dimethyl regioisomeric effect on target potency, selectivity, and physicochemical properties, where the regioisomeric shift alters the vector of the methyl groups relative to the amide carbonyl and thus the shape complementarity within a target binding pocket.

Computational Chemistry and In Silico Docking Campaigns

With 6 rotatable bonds (one fewer than methoxy-substituted analogs) [5] and a well-defined 3D conformational ensemble, the compound serves as a conformationally semi-rigid probe for docking studies against kinase ATP-binding sites or ENPP1 catalytic domains. The 4-fluorophenyl group provides a defined electrostatic potential surface that can be contrasted with des-fluoro or para-substituted variants in free-energy perturbation (FEP) calculations.

Permeability and ADME Profiling Reference Standard

The compound's property profile—XLogP3 4.4, TPSA 83.1 Ų, MW 369.5 g/mol, 4 HBA, 2 HBD [3]—places it near the center of the CNS MPO (Multiparameter Optimization) desirable space. It can serve as a calibration standard in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments when benchmarking new analogs in this chemical series, providing a data point that bridges the more polar methoxy series (XLogP3 ~3.6) and the heavier halogenated series (MW >400).

Quote Request

Request a Quote for N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,4-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.